![molecular formula C26H51NO3 B3026335 N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide CAS No. 175892-43-0](/img/structure/B3026335.png)
N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide
概要
説明
N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide is a complex organic compound with the molecular formula C26H51NO3. This compound is known for its bioactive properties and is often studied in the context of lipid biochemistry and cell signaling pathways.
作用機序
Target of Action
C8 D-threo Ceramide (d18:1/8:0) is a bioactive sphingolipid and a cell-permeable analog of naturally occurring ceramides . It primarily targets U937 cells , a human leukemic monocyte lymphoma cell line . It is also a substrate for E. coli diacylglycerol kinase and activates ceramide-activated protein kinase (CAPK) in U937 cells .
Mode of Action
C8 D-threo Ceramide interacts with its targets by inducing nuclear DNA fragmentation . It does this 5- to 6-fold more potently than C8 ceramide . It also enhances V. cholerae cytolysin pore formation in liposome lipid membranes .
Biochemical Pathways
The primary biochemical pathway affected by C8 D-threo Ceramide is the sphingolipid signaling pathway . This pathway plays a crucial role in cellular processes like proliferation, differentiation, and apoptosis . The compound’s action on this pathway leads to the induction of apoptosis in U937 cells .
Pharmacokinetics
It is known to be soluble in chloroform, dmf, dmso, and ethanol , which suggests that it may have good bioavailability. More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of C8 D-threo Ceramide’s action is the induction of apoptosis in U937 cells . It does this by causing nuclear DNA fragmentation . It also enhances V. cholerae cytolysin pore formation in liposome lipid membranes .
Action Environment
The action of C8 D-threo Ceramide can be influenced by various environmental factors. For instance, its solubility in various solvents suggests that it may be more effective in certain environments . .
生化学分析
Biochemical Properties
C8 D-threo Ceramide (d18:1/8:0) plays a significant role in biochemical reactions. It is a substrate for E. coli diacylglycerol kinase . It interacts with enzymes, proteins, and other biomolecules, influencing their function and behavior .
Cellular Effects
C8 D-threo Ceramide (d18:1/8:0) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is known to be cytotoxic to U937 cells and induces nuclear DNA fragmentation .
Molecular Mechanism
The molecular mechanism of action of C8 D-threo Ceramide (d18:1/8:0) involves its interactions at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptadecenal and octanoyl chloride.
Formation of Intermediate: The initial step involves the reaction of heptadecenal with a reducing agent to form the corresponding alcohol.
Amidation Reaction: The alcohol is then reacted with octanoyl chloride in the presence of a base, such as triethylamine, to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the heptadecenyl chain can be reduced to form a saturated alkane.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated alkanes.
科学的研究の応用
N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of amide bond formation and hydrolysis.
Biology: The compound is studied for its role in cell signaling pathways, particularly those involving sphingolipids.
Medicine: Research has explored its potential therapeutic effects in treating metabolic disorders and neurodegenerative diseases.
Industry: It is used in the development of bioactive lipids for cosmetic and pharmaceutical applications.
類似化合物との比較
Similar Compounds
- **N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide
- **N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-tetradecanamide
Uniqueness
N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide is unique due to its specific chain length and functional groups, which confer distinct bioactive properties. Its ability to modulate lipid signaling pathways sets it apart from other similar compounds.
特性
IUPAC Name |
N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h19,21,24-25,28-29H,3-18,20,22-23H2,1-2H3,(H,27,30)/b21-19+/t24-,25-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDLCSPGWPLYEQ-BKSWAVPISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@@H](CO)NC(=O)CCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


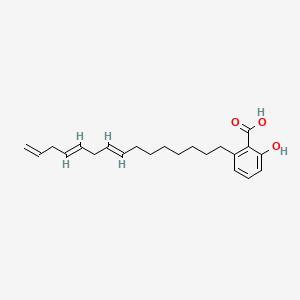
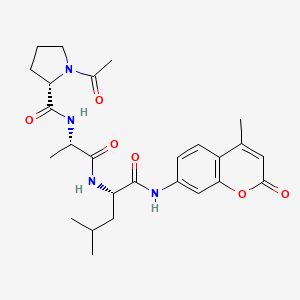
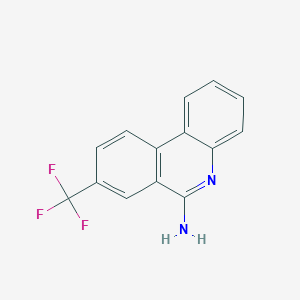


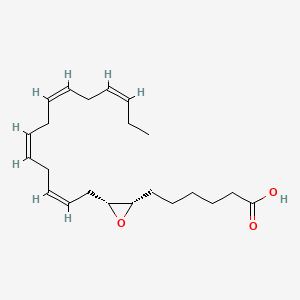
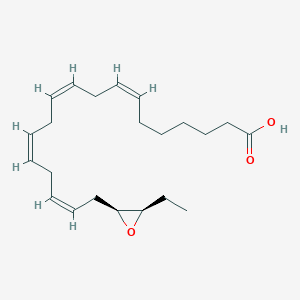
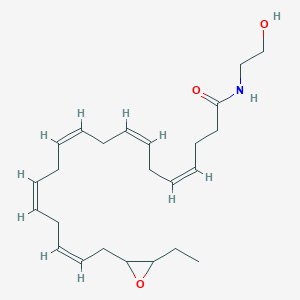

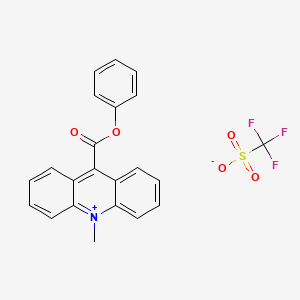
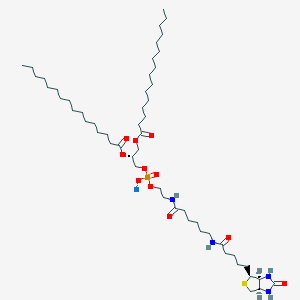
![9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt](/img/structure/B3026273.png)
![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2S)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026274.png)
![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026275.png)
